molecular formula C9H12INO B1342955 2-Amino-3-(4-iodophenyl)propan-1-OL CAS No. 188586-66-5

2-Amino-3-(4-iodophenyl)propan-1-OL

Cat. No. B1342955
Key on ui cas rn: 188586-66-5
M. Wt: 277.1 g/mol
InChI Key: MPCOBLKNQSOAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08835472B2

Procedure details

A mixture of 28.5 g (75.0 mmol) 2-amino-3-(4-iodophenyl)propanoate hydrochloride in 300 mL ethanol and 300 mL water is added to a mixture of 14.2 g (375 mmol) NaBH4 and 600 mL water (gas evolution!) and the resulting mixture is stirred at reflux for 2 h. The ethanol is evaporated in vacuo and the remaining aq. Phase is extracted with DCM (4×). The combined organic layers are dried with Na2SO4 and the solvent is removed in vacuo. The compound is used without further purification.
Name
2-amino-3-(4-iodophenyl)propanoate hydrochloride
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)[C:4](O)=[O:5].[BH4-].[Na+]>C(O)C.O>[NH2:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([I:14])=[CH:12][CH:13]=1)[CH2:4][OH:5] |f:0.1,2.3|

Inputs

Step One
Name
2-amino-3-(4-iodophenyl)propanoate hydrochloride
Quantity
28.5 g
Type
reactant
Smiles
Cl.NC(C(=O)O)CC1=CC=C(C=C1)I
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aq. Phase is extracted with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The compound is used without further purification

Outcomes

Product
Name
Type
Smiles
NC(CO)CC1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08835472B2

Procedure details

A mixture of 28.5 g (75.0 mmol) 2-amino-3-(4-iodophenyl)propanoate hydrochloride in 300 mL ethanol and 300 mL water is added to a mixture of 14.2 g (375 mmol) NaBH4 and 600 mL water (gas evolution!) and the resulting mixture is stirred at reflux for 2 h. The ethanol is evaporated in vacuo and the remaining aq. Phase is extracted with DCM (4×). The combined organic layers are dried with Na2SO4 and the solvent is removed in vacuo. The compound is used without further purification.
Name
2-amino-3-(4-iodophenyl)propanoate hydrochloride
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([I:14])=[CH:10][CH:9]=1)[C:4](O)=[O:5].[BH4-].[Na+]>C(O)C.O>[NH2:2][CH:3]([CH2:7][C:8]1[CH:9]=[CH:10][C:11]([I:14])=[CH:12][CH:13]=1)[CH2:4][OH:5] |f:0.1,2.3|

Inputs

Step One
Name
2-amino-3-(4-iodophenyl)propanoate hydrochloride
Quantity
28.5 g
Type
reactant
Smiles
Cl.NC(C(=O)O)CC1=CC=C(C=C1)I
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aq. Phase is extracted with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The compound is used without further purification

Outcomes

Product
Name
Type
Smiles
NC(CO)CC1=CC=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.